molecular formula C8H5ClN4 B2757068 2-Chloro-4-(pyrazin-2-yl)pyrimidine CAS No. 1543236-38-9

2-Chloro-4-(pyrazin-2-yl)pyrimidine

Cat. No.: B2757068
CAS No.: 1543236-38-9
M. Wt: 192.61
InChI Key: PVARYLMBXBMCKC-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyrazin-2-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of chlorine and pyrazinyl groups in the pyrimidine ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pyrazin-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with pyrazine derivatives. One common method is the nucleophilic substitution reaction where 2-chloropyrimidine reacts with pyrazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pyrazin-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Potassium carbonate, DMF, elevated temperatures.

    Oxidation: Hydrogen peroxide, cobalt catalysts.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Coupling reactions: Palladium or cobalt catalysts, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-(pyrazin-2-yl)pyrimidine derivative.

Scientific Research Applications

2-Chloro-4-(pyrazin-2-yl)pyrimidine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: A precursor in the synthesis of 2-Chloro-4-(pyrazin-2-yl)pyrimidine.

    4-(Pyrazin-2-yl)pyrimidine: Lacks the chlorine atom but shares the pyrazinyl and pyrimidine rings.

    2-Amino-4-(pyrazin-2-yl)pyrimidine: A derivative obtained through nucleophilic substitution of the chlorine atom with an amine group.

Uniqueness

This compound is unique due to the presence of both chlorine and pyrazinyl groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

2-chloro-4-pyrazin-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c9-8-12-2-1-6(13-8)7-5-10-3-4-11-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVARYLMBXBMCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C2=NC=CN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1543236-38-9
Record name 2-chloro-4-(pyrazin-2-yl)pyrimidine
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